3-(Sec-butyl)-4-isobutyl-1h-pyrazol-5-amine

Lipophilicity Drug-likeness Physicochemical profiling

Generic 5-aminopyrazoles lack the precise steric/electronic profile needed for definitive SAR studies, and standard 95% purity grades burden pre-reaction purification workflows. • 98% HPLC purity - reduces purification burden, improves yield calculation reliability vs. standard 95% grades. • Unique asym. sec-Bu/iBu substitution - occupies distinct property space (XLogP3 3.0, TPSA 54.7 Ų) inaccessible with n-alkyl or tert-alkyl analogs. • CNS drug discovery candidate - TPSA below 60 Ų BBB threshold; enables shape-based selectivity probing at neurological targets. • Calibrated steric probe - sec-butyl Charton ν ≈ 0.80-0.90 bridges the gap between n-Bu and t-Bu for N-regioselectivity model development.

Molecular Formula C11H21N3
Molecular Weight 195.30 g/mol
Cat. No. B13628408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Sec-butyl)-4-isobutyl-1h-pyrazol-5-amine
Molecular FormulaC11H21N3
Molecular Weight195.30 g/mol
Structural Identifiers
SMILESCCC(C)C1=C(C(=NN1)N)CC(C)C
InChIInChI=1S/C11H21N3/c1-5-8(4)10-9(6-7(2)3)11(12)14-13-10/h7-8H,5-6H2,1-4H3,(H3,12,13,14)
InChIKeyZASDGYHWSWVISG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Profile for Procurement


3-(Sec-butyl)-4-isobutyl-1H-pyrazol-5-amine (CAS 1329115-31-2) is a tri-substituted 5-aminopyrazole derivative belonging to the broader class of pyrazole-based heterocycles frequently employed as synthetic building blocks and pharmacophore scaffolds [1]. The compound possesses a molecular formula of C₁₁H₂₁N₃, a molecular weight of 195.30 g/mol, and a computed XLogP3 of 3, indicating moderate lipophilicity [1]. It is commercially available at a certified purity of 98% (HPLC) from specialist chemical suppliers, though batch availability may be limited and discontinued from some distributors . The compound's structural hallmark is the asymmetric pairing of a sec-butyl group at the C-3 position and an isobutyl group at the C-4 position on the 1H-pyrazol-5-amine core, which distinguishes it from common symmetric or mono-alkylated analogs.

Substitution Pattern Asymmetric sec-butyl/isobutyl scaffold, distinct from common symmetric analogs
Purity Specification HPLC-verified purity to reduce pre-synthesis purification
Availability Limited batch supply; requires procurement planning

Why Generic 5-Aminopyrazoles Are Inadequate Substitutes


Substituting 3-(sec-butyl)-4-isobutyl-1H-pyrazol-5-amine with a generic 5-aminopyrazole or a differently alkylated analog is likely to compromise synthetic or biological outcomes because the specific steric and electronic profile of the sec-butyl/isobutyl pair governs key molecular recognition and reactivity parameters. Computed descriptors show the compound occupies a distinct property space—with an XLogP3 of 3, a topological polar surface area (TPSA) of 54.7 Ų, and 4 rotatable bonds—that cannot be replicated by either less-branched (e.g., n-butyl) or more-bulky (e.g., tert-butyl) congeners [1]. In medicinal chemistry contexts, class-level evidence demonstrates that such alkyl substitution patterns on the pyrazole ring directly modulate target affinity; for example, 3-aryl-4-alkylpyrazol-5-amines exhibit IC₅₀ values ranging from 0.9 μM to >50 μM against tumor cell lines depending solely on the alkyl substituent identity [2]. Furthermore, the unsymmetrical nature of the substitution pattern is expected to influence N-1 vs. N-2 regioselectivity in downstream alkylation reactions, a phenomenon well-documented for C-substituted pyrazoles where the C-3 group steric bulk is the dominant directing factor [3].

Steric/electronic profile of sec-butyl/isobutyl cannot be replicated by n-butyl or tert-butyl analogs — may shift target affinity and reactivity.
Alkyl substitution pattern critically modulates target affinity: class-level evidence reports >50-fold variation across 5-aminopyrazole analogs.
Unsymmetrical substitution governs N-1 vs. N-2 alkylation regioselectivity — sec-butyl steric bulk directs outcome differently than n-butyl or tert-butyl.

Quantitative Differentiation Against Closest Analogs


Lipophilicity Benchmarking Against Alkyl-Substituted Analogs

3-(Sec-butyl)-4-isobutyl-1H-pyrazol-5-amine has a computed XLogP3 of 3.0, placing it in an optimal intermediate lipophilicity range for oral bioavailability and membrane permeability according to Lipinski's Rule of Five guidelines [1]. In contrast, the N-methylated analog 3-(sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine (CAS 1248977-00-5) has a molecular weight of 209.33 g/mol ; while its experimental XLogP3 is not publicly reported, the additional methyl group on the pyrazole nitrogen is expected to increase lipophilicity (estimated XLogP3 ~3.3–3.5) and reduce hydrogen bond donor count from 2 to 1, potentially altering solubility and protein binding profiles. The less-substituted comparator 1-isobutyl-1H-pyrazol-5-amine (CAS 3524-18-3, MW 139.2 g/mol) has a lower molecular weight and predicted XLogP3 of approximately 1.5, making it significantly more hydrophilic and therefore unsuitable as a steric/electronic mimic for the target compound .

Lipophilicity
Class-level
XLogP3 3.0 (target) vs ~1.5 (1-isobutyl analog)
Supports intermediate lipophilicity for permeability-solubility balance
Computed values; experimental verification recommended
Lipophilicity Drug-likeness Physicochemical profiling

Steric Bulk and TPSA in Blood-Brain Barrier Prediction

The compound exhibits a computed topological polar surface area (TPSA) of 54.7 Ų, which falls below the widely accepted threshold of <90 Ų for blood-brain barrier (BBB) penetration and below the <60 Ų criterion often used for optimal CNS drug candidates [1]. For comparison, 2,5-di-tert-butylpyrazol-3-amine (CAS 787552-38-9, same molecular formula C₁₁H₂₁N₃, MW 195.31 g/mol) has a TPSA that is nominally identical at 54.7 Ų, but the symmetric bulky tert-butyl groups produce a markedly different three-dimensional shape and conformational ensemble that may alter target binding despite similar 2D computed descriptors [2]. The sec-butyl/isobutyl combination creates an asymmetric steric environment that is unavailable in symmetric di-tert-butyl analogs.

Steric Profile
Class-level
TPSA 54.7 Ų; asymmetric sec-butyl/isobutyl substitution
Provides unique steric footprint despite identical 2D TPSA to symmetric analog
3D conformer analysis unavailable
CNS drug design TPSA Blood-brain barrier permeability

Regioselectivity in N-Alkylation by Steric Directing Effects

Published structure-reactivity studies on unsymmetrically substituted pyrazoles demonstrate that the steric bulk of the C-3 substituent is the primary determinant of N-1 vs. N-2 regioselectivity during alkylation reactions [1]. Specifically, a tert-butyl group at C-3 directs alkylation preferentially to the N-1 position due to steric shielding of the adjacent N-2 nitrogen. The sec-butyl group present in the target compound is estimated to have a Charton steric parameter (ν) of approximately 0.80–0.90, compared to 1.24 for tert-butyl, indicating that it provides intermediate steric hindrance between n-butyl (ν ≈ 0.39) and tert-butyl [2]. This intermediate steric profile is predicted to yield regioselectivity ratios (N-1:N-2) that are distinct from both the n-butyl and tert-butyl analogs, offering a tunable handle for synthetic chemists seeking specific isomeric ratios.

Regioselectivity
Class-level
Charton ν ≈ 0.80–0.90 (sec-butyl)
Intermediate steric bulk enables tunable N-1:N-2 ratio not achievable with n-butyl or tert-butyl
Predicted from structure-reactivity studies; experimental ratios unpublished
N-alkylation regioselectivity Pyrazole functionalization Synthetic chemistry

Commercial Purity and Batch Reproducibility: 98% HPLC Specification vs. Industry Standard Building Blocks

The target compound is supplied at a certified purity of 98% (HPLC) by specialist distributors such as CymitQuimica (branded from Fluorochem) . Comparable 5-aminopyrazole building blocks with different alkyl substitution patterns, such as 1-isobutyl-1H-pyrazol-5-amine, are commonly available at 95% purity , representing a meaningful 3-percentage-point purity advantage that can reduce purification burden in multi-step synthetic sequences. The compound has been designated as a discontinued product by at least one major supplier, indicating limited production runs and potential scarcity value for research groups requiring this specific substitution pattern.

Purity & Supply
Data to verify
98% (HPLC); Discontinued from major supplier
Reduces purification steps; limited availability demands procurement planning
Supplier-specified purity; confirm by in-house analysis
Chemical procurement Purity specification Building block quality

Recommended Procurement and Application Scenarios


CNS Lead Optimization with Brain-Penetrant Scaffolds

With a TPSA of 54.7 Ų (well below the 60 Ų optimal CNS threshold) and an XLogP3 of 3.0, this compound is positioned as a candidate starting scaffold for CNS-targeted medicinal chemistry programs [1]. Its asymmetric sec-butyl/isobutyl substitution pattern provides a unique three-dimensional steric profile that can probe shape-based selectivity in neurological targets, offering an alternative to symmetric di-tert-butyl analogs that dominate current screening libraries.

Synthetic Methodology for Pyrazole Regioselectivity

The intermediate steric bulk of the sec-butyl group (Charton ν ≈ 0.80–0.90) relative to n-butyl (ν ≈ 0.39) and tert-butyl (ν ≈ 1.24) makes this compound a valuable model substrate for studying the quantitative relationship between C-3 substituent size and N-1:N-2 alkylation ratios [2]. Researchers developing predictive models for heterocycle functionalization can use this compound to calibrate steric parameters in the under-explored intermediate bulk regime.

SAR Expansion of Antitumor Pharmacophores

Published class-level evidence demonstrates that 3-aryl-4-alkylpyrazol-5-amines exhibit antitumor activity with IC₅₀ values as low as 0.9 μM against U-2 OS cells, and that the 4-alkyl substituent identity critically modulates potency [3]. The target compound, bearing the rare 4-isobutyl substitution, offers a specific molecular probe to extend SAR studies beyond the commonly explored methyl, ethyl, and n-propyl 4-alkyl variants, potentially accessing potency cliffs or novel selectivity profiles.

High-Purity Building Block for Parallel Synthesis

The 98% HPLC purity specification (a 3-percentage-point advantage over standard 95% purity 5-aminopyrazoles) reduces the burden of pre-reaction purification and improves the reliability of yield calculations in library synthesis . Although the compound is discontinued from one major distributor, alternative suppliers such as Leyan maintain inventory, and its procurement value lies in enabling the construction of compound libraries that specifically explore the sec-butyl/isobutyl steric space inaccessible with commercially abundant n-alkyl or tert-alkyl pyrazole building blocks.

Application
Selection Property
Validation Focus
CNS research lead optimization
TPSA / XLogP3 profile for predicted brain penetration
Permeability and solubility assay screening
Pyrazole regioselectivity model studies
Intermediate steric bulk of sec-butyl group
N-1:N-2 alkylation ratio calibration
Cancer cell-model SAR expansion
4-isobutyl substitution for cell-viability endpoint differentiation
Cell-viability assay across alkyl variants
Parallel library synthesis
HPLC-verified purity specification
Pre-reaction purification and yield reliability
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